Enhanced Lipophilicity vs. 2-Aminoacetophenone
The introduction of a para-fluorine atom significantly increases the partition coefficient of the acetophenone building block. The target compound exhibits a computed LogP of 2.19, which is 0.56 log units higher than the LogP of 1.63 for the non-fluorinated comparator, 2-aminoacetophenone [1][2]. This modification enhances membrane permeability potential, a crucial factor for designing drug candidates with favorable absorption, distribution, metabolism, and excretion profiles.
| Evidence Dimension | Lipophilicity (Computed Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.19 |
| Comparator Or Baseline | 2-Aminoacetophenone (CAS 551-93-9), LogP = 1.63 |
| Quantified Difference | ΔLogP = +0.56 |
| Conditions | Computed by ACD/Labs or XLogP3; comparison derived from independently reported vendor and database values. |
Why This Matters
A higher LogP indicates increased lipophilicity, translating to improved passive membrane permeability which is a key optimization parameter in drug discovery, making the fluorinated compound a preferred starting point for lead optimization.
- [1] Molbase. (n.d.). 1-(2-Amino-4-fluorophenyl)ethanone: LogP Data. Molbase Encyclopedia. View Source
- [2] Sielc Technologies. (2018). 2'-Aminoacetophenone LogP Data. Sielc.com. View Source
